molecular formula C11H10BrN3O B11841618 5-Bromo-4-methoxy-6-phenylpyrimidin-2-amine

5-Bromo-4-methoxy-6-phenylpyrimidin-2-amine

Cat. No.: B11841618
M. Wt: 280.12 g/mol
InChI Key: AUFAMDLACSIVNO-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-6-phenylpyrimidin-2-amine is a chemical compound with the molecular formula C11H10BrN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-6-phenylpyrimidin-2-amine typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is widely applied for forming carbon-carbon bonds and involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-6-phenylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Boronic Acids: React with the bromine atom in the presence of a palladium catalyst.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different boronic acids can yield a variety of substituted pyrimidine derivatives .

Scientific Research Applications

5-Bromo-4-methoxy-6-phenylpyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxy-4-(p-tolyliminomethyl)phenol
  • 2-Bromo-6-[(6-methylpyridin-2-ylimino)methyl]phenol

Uniqueness

5-Bromo-4-methoxy-6-phenylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

5-bromo-4-methoxy-6-phenylpyrimidin-2-amine

InChI

InChI=1S/C11H10BrN3O/c1-16-10-8(12)9(14-11(13)15-10)7-5-3-2-4-6-7/h2-6H,1H3,(H2,13,14,15)

InChI Key

AUFAMDLACSIVNO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1Br)C2=CC=CC=C2)N

Origin of Product

United States

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